2-Chloro-6-(2,5-dichlorophenyl)phenol
Description
Structure
3D Structure
Properties
CAS No. |
67651-38-1 |
|---|---|
Molecular Formula |
C12H7Cl3O |
Molecular Weight |
273.5 g/mol |
IUPAC Name |
2-chloro-6-(2,5-dichlorophenyl)phenol |
InChI |
InChI=1S/C12H7Cl3O/c13-7-4-5-10(14)9(6-7)8-2-1-3-11(15)12(8)16/h1-6,16H |
InChI Key |
AXBCPSCURGDNHD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)O)C2=C(C=CC(=C2)Cl)Cl |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways of 2 Chloro 6 2,5 Dichlorophenyl Phenol
Precursor Chemistry and Starting Materials for 2-Chloro-6-(2,5-dichlorophenyl)phenol
The construction of this compound relies on the availability of appropriately substituted monocyclic aromatic precursors. These starting materials are designed to contain the necessary functional groups and substitution patterns required for the subsequent coupling and derivatization reactions.
Phenolic compounds are fundamental starting materials due to the strong activating and directing effects of the hydroxyl group in electrophilic aromatic substitution reactions. byjus.comlibretexts.org The synthesis of the target molecule can commence from a simple phenol (B47542) or a pre-halogenated phenol, which is then further modified.
A plausible pathway begins with 2-chlorophenol (B165306) or 2,6-dichlorophenol. orgsyn.orgchemicalbook.com The phenolic hydroxyl group activates the aromatic ring, directing incoming electrophiles to the ortho and para positions. nih.gov However, achieving the specific 2-chloro substitution on one ring and the 2,5-dichloro pattern on the other requires careful selection of precursors and reaction conditions to avoid the formation of undesired isomers. For instance, direct chlorination of phenol often leads to a mixture of products, including 2,4-dichlorophenol (B122985) and 2,4,6-trichlorophenol, necessitating complex purification steps. chemicalbook.comresearchgate.net
Advanced strategies have been developed for the regioselective derivatization of phenols. For example, transition-metal catalysts can be employed to direct substitution to a specific position, which could be applied to introduce the biaryl linkage at the C6 position of a 2-chlorophenol substrate. nih.gov
Table 1: Key Phenolic Precursors and Their Potential Derivatization
| Precursor Compound | Potential Derivatization Step | Target Intermediate |
|---|---|---|
| 2-Chlorophenol | Ortho-arylation at C6 position | 2-Chloro-6-(aryl)phenol intermediate |
| Phenol | Ortho-chlorination followed by arylation | 2-Chloro-6-(aryl)phenol intermediate |
The creation of the biaryl C-C bond is most effectively achieved through cross-coupling reactions. These methods involve reacting two different halogenated aromatic precursors, one representing the phenolic ring and the other the dichlorophenyl moiety. researchgate.net Palladium-catalyzed reactions, such as the Suzuki coupling, are particularly powerful for this purpose and are widely used for the synthesis of polychlorinated biphenyls (PCBs) and their hydroxylated metabolites. researchgate.netnih.gov
For the synthesis of this compound, a typical Suzuki coupling strategy would involve the reaction of a boronic acid derivative of one ring with a halide of the other.
Possible Precursor Combinations for Suzuki Coupling:
(Route A): (2-Chloro-6-hydroxyphenyl)boronic acid reacting with 1-bromo-2,5-dichlorobenzene.
(Route B): 2,5-Dichlorophenylboronic acid reacting with a suitably protected 1-bromo-2-chloro-6-hydroxybenzene.
The synthesis of these precursors is a critical first step. For example, 2,5-dichlorophenylboronic acid can be prepared from 1-bromo-2,5-dichlorobenzene. Similarly, halogenated phenols can be converted into the required boronic acids. The use of sterically hindered precursors, which is the case for the target molecule with multiple ortho substituents, may require specialized catalyst systems to achieve good yields. nih.govresearchgate.net
Table 2: Halogenated Aromatic Precursors for Cross-Coupling Reactions
| Phenolic Precursor | Dichlorophenyl Precursor | Coupling Method |
|---|---|---|
| (2-Chloro-6-methoxyphenyl)boronic acid | 1-Iodo-2,5-dichlorobenzene | Suzuki Coupling |
| 2-Bromo-6-chlorophenol (B1265517) (protected) | (2,5-Dichlorophenyl)boronic acid | Suzuki Coupling |
Classical Synthetic Approaches to this compound
Classical methods provide the foundational strategies for forming the biaryl structure inherent in the target compound. These approaches include copper-catalyzed couplings and various aromatic substitution reactions.
The Ullmann reaction is a classical method for synthesizing biaryl compounds through the copper-catalyzed coupling of two aryl halides. organic-chemistry.org The traditional Ullmann condensation requires high temperatures (often over 200°C) and stoichiometric amounts of copper powder. organic-chemistry.orgwikipedia.org For the synthesis of an unsymmetrical biaryl like this compound, a cross-coupling approach would be necessary, which can lead to a mixture of products including two different symmetrical homocoupled byproducts.
Modern variants of the Ullmann reaction utilize soluble copper catalysts, often with ligands, allowing for milder reaction conditions and improved selectivity. wikipedia.orgmdpi.com The reaction can be used to couple an aryl iodide, such as a derivative of 2-iodo-6-chlorophenol, with another aryl halide like 1-bromo-2,5-dichlorobenzene. nih.gov Despite improvements, the synthesis of sterically hindered PCBs via Ullmann coupling can result in lower yields compared to palladium-catalyzed methods like the Suzuki coupling. nih.govresearchgate.net
The mechanism involves the formation of an organocopper intermediate, which then undergoes oxidative addition with the second aryl halide, followed by reductive elimination to form the C-C biaryl bond. organic-chemistry.org
Electrophilic aromatic substitution is a fundamental reaction for functionalizing phenols. byjus.com The hydroxyl group is a powerful activating group, making the aromatic ring highly susceptible to electrophiles at the ortho and para positions. libretexts.orglibretexts.org
This strategy is primarily used for introducing substituents, particularly halogens, onto a pre-existing phenol or biaryl phenol ring. For example, if one were to synthesize the target molecule from 2-chloro-6-phenylphenol, electrophilic chlorination could be attempted to introduce the two chlorine atoms on the second ring. However, controlling the regioselectivity of this step would be exceptionally challenging. The activating hydroxyl group and the deactivating chloro-substituent on the first ring, along with the directing effects of the phenyl substituent, would lead to a complex mixture of chlorinated isomers. researchgate.net
While direct arylation of a phenol via a Friedel-Crafts type reaction to form the biaryl bond is conceivable, it is often inefficient, especially when using deactivated aryl halides as the electrophile. libretexts.org Therefore, electrophilic substitution is more relevant for the synthesis of the necessary halogenated precursors rather than for the final C-C bond formation step. researchgate.net
Table 3: Common Electrophilic Substitution Reactions on Phenols
| Reaction | Reagent | Product Type | Relevance to Synthesis |
|---|---|---|---|
| Halogenation | Br₂ or Cl₂ in a non-polar solvent | Monohalophenols | Preparation of brominated or chlorinated phenolic precursors. mlsu.ac.in |
| Halogenation | Bromine water or excess Cl₂ | Polyhalophenols | Can lead to over-substitution (e.g., 2,4,6-tribromophenol). byjus.com |
Nucleophilic aromatic substitution (SNAr) occurs when an aryl halide, activated by strong electron-withdrawing groups (such as nitro groups) at the ortho or para positions, reacts with a nucleophile. openstax.orglibretexts.org The reaction proceeds through a two-step addition-elimination mechanism involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.orgyoutube.com
In the context of synthesizing the target compound, SNAr is not typically used to form the C-C biaryl bond directly. It is more commonly employed to prepare precursors. For instance, a highly activated fluoroarene can undergo SNAr with sodium methoxide (B1231860) to produce a methoxyarene derivative. uky.edu This methoxy (B1213986) group can then serve as a protected form of the phenol during subsequent coupling reactions, and can be deprotected in a final step to yield the hydroxylated final product.
For a nucleophilic substitution to occur on a dichlorinated benzene (B151609) ring that lacks strong activating groups, very harsh conditions or the use of a very strong base would be required, potentially proceeding through a benzyne (B1209423) intermediate. youtube.com This pathway is generally less controlled and not ideal for the selective synthesis of a complex molecule like this compound.
Modern Catalytic Syntheses of this compound
The synthesis of complex biaryl compounds such as this compound relies on modern catalytic methods that enable precise and efficient carbon-carbon bond formation. These strategies have largely superseded older, harsher methods, offering higher yields, greater selectivity, and broader functional group tolerance. The key challenge in synthesizing this molecule is the controlled formation of the C-C bond between the two heavily substituted aromatic rings, one of which bears a hydroxyl group.
Transition metal-catalyzed cross-coupling reactions are foundational to modern organic synthesis and represent the most direct and versatile approach for constructing the biaryl core of this compound. tezu.ernet.intaylorandfrancis.com These reactions typically involve the coupling of an organometallic reagent with an organic halide or pseudohalide. taylorandfrancis.comnumberanalytics.com
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful and widely used method for C-C bond formation due to the stability and low toxicity of the requisite organoboron reagents. wikipedia.orgacs.org The synthesis of polychlorinated biphenyls (PCBs) and their hydroxylated derivatives has been successfully achieved using this method. nih.govresearchgate.netnih.gov For the target molecule, a plausible Suzuki coupling pathway would involve the reaction between a protected 2-chloro-6-halophenol (e.g., 2-chloro-6-iodophenol) and (2,5-dichlorophenyl)boronic acid, or conversely, a 2,5-dichloro-halobenzene and a suitable boronic acid derivative of 2-chlorophenol. Palladium catalysts, such as tetrakis(triphenylphosphine)palladium(0) or complexes with more specialized ligands like 1,1'-bis(diphenylphosphino)ferrocene (dppf), are commonly employed in the presence of a base. nih.gov The choice of ligand is crucial, especially for sterically hindered substrates. researchgate.net
Table 1: Typical Conditions for Suzuki-Miyaura Coupling in Biaryl Synthesis
| Component | Example | Purpose/Function | Citation |
| Aryl Halide | 2-Chloro-6-iodophenol derivative | Electrophilic coupling partner | nih.gov |
| Organoboron Reagent | (2,5-Dichlorophenyl)boronic acid | Nucleophilic coupling partner | nih.govnih.gov |
| Catalyst | Pd(PPh₃)₄, Pd(dppf)₂Cl₂ | Facilitates oxidative addition and reductive elimination | wikipedia.orgnih.gov |
| Base | Na₂CO₃, K₃PO₄ | Activates the organoboron species | acs.orgnih.gov |
| Solvent | Dioxane/Water, Toluene, DMF | Solubilizes reactants and catalyst | acs.org |
| Temperature | 80-110 °C | Provides activation energy for the reaction | acs.org |
Sonogashira Coupling
The Sonogashira reaction is the premier method for coupling terminal alkynes with aryl or vinyl halides, forming C(sp²)-C(sp) bonds. researchgate.netwikipedia.orglibretexts.org It is catalyzed by a combination of palladium and copper complexes. wikipedia.orgmdpi.com While highly effective for synthesizing conjugated enynes and arylalkynes, it is not a direct method for forming the C(sp²)-C(sp²) biaryl bond required for this compound. wikipedia.orglibretexts.org Its application would necessitate a multi-step strategy, for instance, by first introducing an alkyne that is later converted to the desired ring system, which is less efficient than direct arylation methods like the Suzuki or Negishi couplings.
Negishi Coupling
The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, catalyzed by nickel or palladium. organic-chemistry.orgwikipedia.org It is known for its high reactivity and functional group tolerance, often succeeding where other methods may fail, particularly with sterically demanding substrates. numberanalytics.comwikipedia.org A potential Negishi pathway for the target molecule could involve the coupling of a 2,5-dichloro-halobenzene with an organozinc reagent derived from a protected 2-chlorophenol. Alternatively, an organozinc compound like (2,5-dichlorophenyl)zinc chloride could be reacted with a protected 2-chloro-6-halophenol. wikipedia.org The use of nickel catalysts can be a cost-effective alternative to palladium. wikipedia.orgwikipedia.org
Table 2: Comparison of Major Cross-Coupling Reactions for Biaryl Synthesis
| Reaction | Organometallic Reagent | Key Advantages | Potential Limitations |
| Suzuki-Miyaura | Organoboron (e.g., boronic acids) | Stable, non-toxic reagents; mild conditions; commercially available starting materials. uwindsor.ca | Base-sensitive functional groups can be problematic. |
| Sonogashira | Terminal Alkyne | Mild conditions; direct formation of C(sp²)-C(sp) bonds. wikipedia.org | Not suitable for direct biaryl C(sp²)-C(sp²) bond formation. |
| Negishi | Organozinc | High reactivity; excellent functional group tolerance; couples sp³, sp², and sp carbons. wikipedia.org | Organozinc reagents are moisture and air-sensitive. numberanalytics.com |
Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic compounds. wikipedia.orgorganic-chemistry.org The strategy employs a directing metalation group (DMG) that coordinates to an organolithium reagent (e.g., n-butyllithium), facilitating deprotonation at the adjacent ortho-position. wikipedia.orgthieme-connect.com The resulting aryllithium intermediate can then be trapped by a variety of electrophiles.
For the synthesis of this compound, the hydroxyl group itself is an excellent DMG. However, it must first be protected with a suitable group, such as an O-aryl N-isopropylcarbamate, which is a strong DMG. thieme-connect.com The synthesis could proceed via the ortho-lithiation of a protected 2-chlorophenol, followed by quenching with an electrophilic source of the 2,5-dichlorophenyl moiety. A more common application of DoM in biaryl synthesis is to introduce a halogen or a boronic ester at the ortho-position, which then serves as a handle for a subsequent cross-coupling reaction. thieme-connect.com This two-step sequence allows for precise control over the substitution pattern.
Visible-light photoredox catalysis has emerged as a transformative tool in organic synthesis, enabling the formation of C-C bonds under exceptionally mild conditions. nih.govacs.org This methodology often relies on the generation of radical intermediates via single-electron transfer (SET) processes mediated by an excited-state photocatalyst, such as a ruthenium or iridium complex. nih.govlookchem.com
In the context of phenol functionalization, photoredox catalysis can be combined with transition metal catalysis (e.g., ruthenium) to achieve direct C-H activation and subsequent arylation at the ortho-position. nih.govd-nb.info A hypothetical synthesis of this compound using this approach could involve the direct C-H arylation of 2,6-dichlorophenol. The reaction would likely require a directing group to guide the functionalization to the desired position, where the photocatalyst facilitates the regeneration of the active transition metal catalyst. lookchem.comd-nb.info This approach avoids the need for pre-functionalized starting materials (halides or organometallics), aligning with the principles of atom economy. lookchem.com
Green Chemistry Principles in this compound Synthesis
The growing emphasis on sustainable chemical manufacturing has spurred the development of synthetic methods that minimize environmental impact. Key principles of green chemistry, such as the use of safer solvents, catalyst recyclability, and energy efficiency, are increasingly being integrated into the synthesis of complex molecules.
One of the primary goals of green chemistry is to reduce the reliance on volatile and often toxic organic solvents. Performing reactions in aqueous media or under solvent-free conditions are attractive alternatives.
The transition metals used in cross-coupling reactions, particularly palladium, are expensive and have associated toxicity concerns. bohrium.commdpi.com Therefore, the ability to recover and reuse the catalyst is crucial for both economic and environmental sustainability. researchgate.net Strategies for catalyst recycling generally involve heterogenization of the catalyst, which facilitates its separation from the reaction mixture.
Common approaches include:
Immobilization on solid supports: The catalyst can be anchored to materials like polymers, silica (B1680970), or magnetic nanoparticles.
Encapsulation: Microencapsulation of palladium nanoparticles within a polymer matrix (e.g., Pd EnCat™) creates a stable, recoverable, and reusable catalyst system that can be separated by simple filtration. aau.dk
Dendrimeric Catalysts: Attaching the catalyst to a dendritic polymer can create a soluble but easily separable catalyst, for instance, by precipitation or filtration. wikipedia.org
These recyclable catalytic systems are highly relevant for the large-scale synthesis of compounds like this compound, as they can significantly lower production costs and minimize heavy metal contamination in the final product. bohrium.commdpi.com
Table 3: Strategies for Catalyst Recycling in Cross-Coupling Reactions
| Strategy | Description | Separation Method | Advantages | Citation |
| Polymer Encapsulation | Palladium nanoparticles are trapped within a porous polyurea matrix. | Filtration | High stability, easy recovery, low metal leaching. | aau.dk |
| Magnetic Nanoparticles | The catalyst is supported on magnetic nanoparticles (e.g., Fe₃O₄). | External Magnet | Rapid and efficient separation. | bohrium.com |
| Dendrimer Support | The catalyst is part of a large, well-defined macromolecule. | Precipitation, Filtration | Combines benefits of homogeneous (high activity) and heterogeneous (easy separation) catalysis. | wikipedia.org |
Total Synthesis and Analog Generation of this compound and Related Structures
A definitive total synthesis for this compound is not extensively documented in publicly available literature, suggesting its status as a specialized or novel compound. However, a plausible and efficient synthetic route can be designed based on well-established organometallic cross-coupling reactions, which are central to modern biaryl synthesis. The most strategic approach involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
This proposed synthesis would begin with the preparation of two key building blocks: a suitably protected and halogenated phenol derivative and a dichlorinated phenylboronic acid. For instance, the synthesis could couple a protected 2-bromo-6-chlorophenol with 2,5-dichlorophenylboronic acid. The phenolic hydroxyl group must be protected to prevent interference with the organometallic reagents used in the coupling step. Common protecting groups for phenols include methyl ethers, benzyl (B1604629) ethers, or silyl (B83357) ethers, which are stable under the coupling conditions but can be removed in a final step. oup.comchemicalforums.com
The general synthetic sequence would be:
Preparation of Precursors : Synthesis of a halogenated phenol derivative (e.g., 2-bromo-6-chlorophenol or 2-iodo-6-chlorophenol) and 2,5-dichlorophenylboronic acid. prepchem.comchemicalbook.comchemicalbook.com
Protection : The hydroxyl group of the halophenol is protected, for example, as a methyl ether, to yield a substrate like 1-bromo-2-chloro-6-methoxybenzene.
Suzuki-Miyaura Coupling : The protected halophenol is coupled with 2,5-dichlorophenylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₂CO₃ or Cs₂CO₃), and a suitable solvent system (e.g., toluene, DME/water). researchgate.netnih.gov
Deprotection : The protecting group on the phenol is removed (e.g., using BBr₃ for a methyl ether) to yield the final product, this compound.
This approach allows for the late-stage formation of the critical aryl-aryl bond, providing flexibility for generating analogs by modifying either of the two precursor fragments.
The synthesis of this compound and its analogs can be approached using both convergent and divergent strategies, each offering distinct advantages for creating molecular diversity.
Convergent Synthesis:
A convergent synthesis is characterized by the independent synthesis of key fragments of a target molecule, which are then joined together in the final stages. The proposed Suzuki-Miyaura coupling is a prime example of a convergent strategy.
Fragment 1 : A derivative of 2,6-dihalophenol.
Fragment 2 : 2,5-dichlorophenylboronic acid.
| Convergent Synthesis of this compound | |
| Fragment A Synthesis | Phenol → 2-Chlorophenol → 2-Bromo-6-chlorophenol → O-Protected 2-Bromo-6-chlorophenol |
| Fragment B Synthesis | 1,4-Dichlorobenzene → 1-Bromo-2,5-dichlorobenzene → 2,5-Dichlorophenylboronic acid |
| Coupling Reaction | Fragment A + Fragment B → Protected Biaryl Precursor |
| Final Step | Deprotection → this compound |
Divergent Synthesis:
A divergent synthesis strategy begins with a common core structure which is then elaborated through various reaction pathways to produce a library of related compounds. nih.gov Once the core scaffold of this compound is assembled, it can serve as a versatile intermediate for generating a range of analogs. This is particularly useful for structure-activity relationship (SAR) studies.
Starting from the central this compound molecule, analogs can be generated by:
Modification of the Phenolic Group : The hydroxyl group can be converted into various ethers, esters, or other functional groups.
Further Aromatic Substitution : The existing aromatic rings could potentially undergo further electrophilic or nucleophilic aromatic substitution, although the steric hindrance and electronic nature of the existing substituents would heavily influence the feasibility and regioselectivity of such reactions.
| Divergent Analog Generation from Core Scaffold | |
| Core Scaffold | This compound |
| Reaction Type | Potential Analogs |
| O-Alkylation | 2-Chloro-6-(2,5-dichlorophenyl)anisole |
| O-Acylation | 2-Chloro-6-(2,5-dichlorophenyl)phenyl acetate |
| Nitration | Nitrated derivatives of the core scaffold |
| Further Halogenation | Further chlorinated or brominated analogs |
The target molecule, this compound, is achiral as it possesses a plane of symmetry. However, the structural motif of a biaryl system with three ortho substituents is a classic prerequisite for atropisomerism. Atropisomers are stereoisomers that arise from hindered rotation around a single bond, in this case, the C-C bond connecting the two aromatic rings. nih.gov
If the substituents at the ortho positions are sufficiently bulky, rotation around the biaryl axis is restricted, leading to the existence of stable, non-interconverting enantiomers. Chiral analogs of this compound could be readily designed by modifying the substitution pattern to break the molecule's symmetry. For example, introducing a different substituent in place of the second chlorine atom on the dichlorophenyl ring (e.g., a methyl group to form 2-Chloro-6-(2-chloro-5-methylphenyl)phenol) would create a chiral axis.
The synthesis of such chiral analogs in an enantiomerically pure form requires an atroposelective synthetic method. Asymmetric Suzuki-Miyaura cross-coupling reactions have emerged as a powerful tool for this purpose. nih.govrsc.org This is achieved by employing a palladium catalyst coordinated to a chiral ligand. The chiral environment created by the ligand can differentiate between the two transition states leading to the (R)- and (S)-atropisomers, resulting in the preferential formation of one enantiomer.
Several classes of chiral phosphine (B1218219) ligands have been developed and proven effective in atroposelective biaryl synthesis. The choice of ligand is critical and often substrate-dependent.
| Examples of Chiral Ligands for Atroposelective Suzuki-Miyaura Coupling | |
| Ligand Class | Specific Example |
| P-Chiral Phosphines | (S,S)-BaryPhos nih.govthieme-connect.de |
| Axially Chiral Biaryl Phosphines | (S)-BINAP |
| Ferrocene-Based Phosphines | Josiphos-type ligands |
The successful synthesis of enantiomerically enriched chiral analogs of this compound would therefore hinge on the careful selection of a chiral catalyst system for the key Suzuki-Miyaura coupling step. The enantiomeric excess (ee) of the product would be a direct measure of the stereochemical control exerted by the chiral ligand during the formation of the biaryl bond. nih.gov
Advanced Spectroscopic Characterization and Structural Elucidation of 2 Chloro 6 2,5 Dichlorophenyl Phenol
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of individual atoms.
High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy would provide the fundamental skeletal information for 2-Chloro-6-(2,5-dichlorophenyl)phenol.
¹H NMR: The ¹H NMR spectrum would be expected to show distinct signals for each of the aromatic protons and the hydroxyl proton. The chemical shift (δ, in ppm) of each signal would indicate its electronic environment, influenced by the presence of electronegative chlorine atoms and the hydroxyl group. The integration of each signal would correspond to the number of protons it represents. Furthermore, spin-spin coupling patterns (e.g., doublets, triplets) would reveal the number of adjacent protons, helping to establish the substitution pattern on the two phenyl rings.
A hypothetical data table for these analyses would look as follows:
Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound
| ¹H NMR | ¹³C NMR | ||
|---|---|---|---|
| Chemical Shift (δ, ppm) | Multiplicity, Integration, Coupling Constant (J, Hz) | Chemical Shift (δ, ppm) | Assignment |
To unambiguously assign the ¹H and ¹³C signals and to confirm the connectivity between the two phenyl rings, a suite of two-dimensional (2D) NMR experiments would be employed.
COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, typically on adjacent carbon atoms. This would be crucial for confirming the proton-proton connectivities within each aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates proton signals with the signals of the carbon atoms to which they are directly attached. This would allow for the direct assignment of protonated carbons in the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds. This is a powerful tool for establishing long-range connectivity, for instance, between the protons on one ring and the carbons of the other ring, confirming the biphenyl (B1667301) linkage.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of atoms. Correlations in a NOESY spectrum indicate that protons are close to each other in space, which would help to determine the preferred conformation of the molecule, particularly the rotational orientation of the two phenyl rings relative to each other.
While less common, ³⁵Cl NMR could provide direct information about the electronic environment of the three chlorine atoms in the molecule. The distinct chemical shifts for the chlorine atoms at the C2, C2', and C5' positions would reflect their different chemical environments, offering another layer of structural confirmation. The quadrupolar nature of the chlorine nucleus often leads to broad signals, but the data can be valuable for distinguishing between isomers.
Mass Spectrometry (MS) Techniques
Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.
HRMS would be used to determine the exact mass of the molecular ion of this compound with very high precision. This exact mass is based on the most abundant isotopes of the constituent elements (e.g., ¹H, ¹²C, ¹⁶O, ³⁵Cl). The experimentally determined exact mass would be compared to the calculated theoretical mass for the molecular formula C₁₂H₇Cl₃O, providing a definitive confirmation of the elemental composition. The characteristic isotopic pattern resulting from the presence of three chlorine atoms (with ³⁵Cl and ³⁷Cl isotopes) would also be a key feature in the mass spectrum, further corroborating the molecular formula.
Table 2: Hypothetical HRMS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₂H₇Cl₃O |
| Calculated Exact Mass | Data not available |
| Measured Exact Mass | Data not available |
| Mass Error (ppm) | Data not available |
Tandem mass spectrometry (MS/MS) would be employed to study the fragmentation of the molecular ion. In an MS/MS experiment, the molecular ion is isolated and then subjected to collision-induced dissociation, causing it to break apart into smaller fragment ions. The masses of these fragments provide valuable clues about the molecule's structure.
For this compound, characteristic fragmentation pathways would likely involve the loss of chlorine atoms, a hydroxyl radical, or carbon monoxide. The analysis of these fragmentation patterns allows for a mechanistic interpretation of how the molecule disassembles, which in turn supports the proposed connectivity of the atoms. For instance, the observation of fragments corresponding to each of the substituted phenyl rings would provide strong evidence for the biphenyl core structure.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Mixture Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds, making it highly suitable for the purity assessment of this compound. In this method, the sample is vaporized and separated into its components as it passes through a capillary column (the GC phase). Subsequently, the separated components enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," for each compound, allowing for definitive identification and quantification.
For the analysis of chlorinated phenols, GC-MS offers high sensitivity and selectivity. matec-conferences.org The purity of a this compound sample can be determined by monitoring its characteristic retention time and mass spectrum. The primary peak in the chromatogram should correspond to the target compound, and its identity is confirmed by matching its mass spectrum with a reference spectrum. Impurities, such as starting materials, by-products from synthesis (e.g., isomers or compounds with different degrees of chlorination), or degradation products, would appear as separate peaks in the chromatogram and can be identified by their respective mass spectra. researchgate.net
The electron ionization (EI) mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺). Due to the presence of three chlorine atoms, this peak will exhibit a characteristic isotopic pattern (M, M+2, M+4, M+6) resulting from the natural abundance of ³⁵Cl and ³⁷Cl isotopes. Key fragmentation pathways for chlorophenols typically involve the loss of Cl, HCl, and CO, leading to characteristic fragment ions that aid in structural confirmation. matec-conferences.org Quantitative analysis can be performed by integrating the peak area and comparing it to a calibration curve generated from standards of known concentration. thermofisher.com
Below is a hypothetical data table illustrating the expected GC-MS results for the analysis of this compound, including potential impurities.
| Compound Name | Hypothetical Retention Time (min) | Key Mass Fragments (m/z) |
| This compound | 18.5 | 288 (M⁺), 253 (M-Cl)⁺, 218 (M-2Cl)⁺, 189 (M-COCl)⁺, 63 |
| 2,5-Dichlorophenol (Impurity) | 10.8 | 162 (M⁺), 127 (M-Cl)⁺, 99 (M-COCl)⁺, 64 |
| 1,2,4-Trichlorobenzene (Impurity) | 9.2 | 180 (M⁺), 145 (M-Cl)⁺, 109 (M-HCl₂)⁺ |
Infrared (IR) and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify functional groups and elucidate the molecular structure of a compound. These methods probe the vibrational modes of molecules, which are determined by bond strengths and atomic masses. msu.edu
Vibrational Mode Assignments for Functional Groups (e.g., -OH, C-Cl, Aromatic Rings)
The vibrational spectrum of this compound is characterized by absorption bands corresponding to its specific functional groups.
-OH Group: The hydroxyl group gives rise to a strong, broad stretching vibration (νO-H) in the IR spectrum, typically in the range of 3200-3600 cm⁻¹. libretexts.org The broadness of this peak is indicative of hydrogen bonding. The in-plane bending (δO-H) vibration is expected to appear in the 1300-1400 cm⁻¹ region. ijaemr.com
Aromatic Rings: The presence of two phenyl rings results in several characteristic bands. The C-H stretching (νC-H) vibrations of the aromatic rings typically appear above 3000 cm⁻¹. The C-C stretching (νC-C) vibrations within the rings are observed in the 1400-1600 cm⁻¹ region. ias.ac.in Out-of-plane C-H bending vibrations (γC-H) occur in the 650-900 cm⁻¹ range, and their specific positions are indicative of the substitution pattern on the rings.
C-Cl Group: The C-Cl stretching vibrations (νC-Cl) are typically found in the fingerprint region of the spectrum, generally between 600 and 800 cm⁻¹. ias.ac.in Given the presence of three C-Cl bonds in different chemical environments, multiple bands may be observed in this region.
The following table summarizes the expected vibrational mode assignments for this compound.
| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) |
| O-H Stretching | -OH | 3200-3600 |
| Aromatic C-H Stretching | Aromatic Rings | 3000-3100 |
| C-C Stretching | Aromatic Rings | 1400-1600 |
| O-H In-plane Bending | -OH | 1300-1400 |
| C-O Stretching | Phenolic C-O | 1200-1260 |
| C-Cl Stretching | C-Cl | 600-800 |
| Aromatic C-H Out-of-plane Bending | Aromatic Rings | 650-900 |
Elucidation of Hydrogen Bonding Patterns
Infrared spectroscopy is particularly sensitive to hydrogen bonding. nih.govnajah.edu In this compound, both intramolecular (within the same molecule) and intermolecular (between different molecules) hydrogen bonding can occur.
An intramolecular hydrogen bond can form between the hydroxyl (-OH) group and the adjacent chlorine atom on the same phenyl ring. This type of interaction is known to occur in 2-chlorophenols. rsc.org Evidence for this would be the presence of a relatively sharp -OH stretching band at a lower frequency (e.g., ~3550 cm⁻¹) compared to a "free" (non-hydrogen-bonded) hydroxyl group, even in dilute solutions where intermolecular interactions are minimized.
Intermolecular hydrogen bonding occurs between the -OH group of one molecule and an electronegative atom (oxygen or chlorine) of a neighboring molecule. This type of bonding is concentration-dependent and leads to a very broad and significantly red-shifted (lower frequency) absorption band for the O-H stretch, typically centered around 3200-3400 cm⁻¹. libretexts.org By analyzing the O-H stretching region of the IR spectrum at different concentrations, the nature of the hydrogen bonding patterns can be elucidated.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. It is particularly useful for studying compounds containing chromophores, such as aromatic rings and other conjugated systems.
Electronic Transitions and Aromatic Conjugation
The UV-Vis spectrum of this compound is dominated by electronic transitions within its two aromatic rings. The primary transitions observed for phenolic compounds are π → π* transitions, which involve the excitation of an electron from a bonding (π) orbital to an antibonding (π*) orbital. youtube.com These transitions are typically responsible for strong absorption bands in the UV region.
The presence of the hydroxyl (-OH) and chlorine (-Cl) substituents, which act as auxochromes, influences the position and intensity of these absorption bands. These groups possess non-bonding electrons that can interact with the π-electron system of the aromatic rings, modifying the energy levels of the molecular orbitals. This generally results in a bathochromic (red) shift of the absorption maxima (λmax) to longer wavelengths compared to unsubstituted benzene (B151609). The biphenyl-like structure, with two linked aromatic rings, further extends the conjugated system, which is also expected to shift the absorption to longer wavelengths. ias.ac.in The spectrum would likely exhibit two main absorption bands, analogous to the E2 (ca. 204 nm) and B (ca. 255 nm) bands of benzene, but shifted to longer wavelengths. researchgate.net
| Hypothetical Electronic Transition | Wavelength Range (λmax) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) |
| π → π* (E2-like band) | 210-230 nm | > 10,000 |
| π → π* (B-like band) | 270-290 nm | 1,000 - 5,000 |
pH Effects on UV-Vis Spectra
The UV-Vis spectrum of phenolic compounds is highly sensitive to pH. The hydroxyl group of this compound is weakly acidic and can be deprotonated in basic solutions to form the corresponding phenolate (B1203915) ion.
In acidic or neutral solutions (pH < pKa), the compound exists predominantly in its protonated (phenolic) form. In alkaline solutions (pH > pKa), it is converted to the deprotonated (phenolate) form. The phenolate ion has a more extended conjugated system because the non-bonding electrons on the negatively charged oxygen atom participate more effectively in resonance with the aromatic ring. This increased delocalization lowers the energy gap between the HOMO and LUMO, resulting in a significant bathochromic (red) shift of the absorption maximum. researchgate.net This shift is often accompanied by a hyperchromic effect (an increase in molar absorptivity).
By measuring the UV-Vis spectra at various pH values, one can observe the transition from the phenol (B47542) spectrum to the phenolate spectrum. An isosbestic point, where the spectra of the acidic and basic forms cross, is often observed, indicating a clear equilibrium between the two species. This pH-dependent spectral shift can be used to determine the pKa of the compound. For chlorophenols, the absorption maximum of the phenolate form is typically shifted by 20-40 nm to a longer wavelength compared to the protonated form. researchgate.net
X-ray Crystallography of this compound and its Derivatives
Single Crystal X-ray Diffraction for Solid-State Structure
There are no published single-crystal X-ray diffraction studies for this compound. Consequently, critical crystallographic data such as the crystal system, space group, unit cell dimensions, and atomic coordinates are not available. This lack of data prevents a definitive description of its solid-state structure. While studies on related compounds containing a dichlorophenyl group have been conducted, these are not directly applicable to the target molecule.
Conformational Analysis in the Crystalline State
Without single-crystal X-ray diffraction data, a detailed conformational analysis of this compound in the crystalline state cannot be performed. Such an analysis would typically describe the dihedral angles between the phenyl rings and the orientation of the chloro and hydroxyl substituents. This information is fundamental to understanding the molecule's steric and electronic properties in the solid state.
Chiroptical Spectroscopy (if applicable to chiral analogues)
Chiroptical spectroscopy is a powerful tool for studying chiral molecules, which are non-superimposable on their mirror images. For these techniques to be applicable, the molecule , or its analogues, must possess a chiral center or exhibit axial chirality. There is no indication in the available literature that chiral analogues of this compound have been synthesized or resolved.
Circular Dichroism (CD) Spectroscopy for Enantiomeric Excess
Circular Dichroism (CD) spectroscopy is used to determine the enantiomeric excess and absolute configuration of chiral compounds. As there are no reports on the synthesis or resolution of chiral analogues of this compound, no CD spectroscopic data is available.
Vibrational Circular Dichroism (VCD)
Vibrational Circular Dichroism (VCD) provides stereochemical information based on the differential absorption of left and right circularly polarized infrared light. Similar to CD spectroscopy, the application of VCD is contingent on the existence of chiral samples. No VCD studies related to this compound or its analogues have been reported in the scientific literature.
Chemical Reactivity and Transformation Pathways of 2 Chloro 6 2,5 Dichlorophenyl Phenol
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (EAS) reactions involve the substitution of a hydrogen atom on an aromatic ring with an electrophile. The reactivity of the phenolic ring in 2-Chloro-6-(2,5-dichlorophenyl)phenol is influenced by the directing effects of its substituents: the hydroxyl group (-OH), a chloro group (-Cl), and a 2,5-dichlorophenyl group. The hydroxyl group is a strongly activating, ortho-, para-director. The chloro group is a deactivating, ortho-, para-director. The bulky 2,5-dichlorophenyl group at the ortho position will sterically hinder attack at that position.
Nitration, Halogenation, and Sulfonation of the Phenolic Ring
The hydroxyl group is expected to direct incoming electrophiles primarily to the para position (position 4) relative to it, as the two ortho positions are already substituted. The position para to the hydroxyl group is the most likely site for nitration, halogenation, and sulfonation.
| Reaction | Expected Major Product |
| Nitration (HNO₃/H₂SO₄) | 2-Chloro-6-(2,5-dichlorophenyl)-4-nitrophenol |
| Halogenation (e.g., Br₂/FeBr₃) | 4-Bromo-2-chloro-6-(2,5-dichlorophenyl)phenol |
| Sulfonation (SO₃/H₂SO₄) | 3-Chloro-5-(2,5-dichlorophenyl)-4-hydroxybenzenesulfonic acid |
Note: This table is predictive and not based on published experimental data for this specific compound.
Friedel-Crafts Alkylation/Acylation
Friedel-Crafts reactions are generally not successful on strongly deactivated rings or phenols due to the complexation of the Lewis acid catalyst with the hydroxyl group. It is anticipated that this compound would be unreactive under standard Friedel-Crafts conditions.
Nucleophilic Aromatic Substitution Reactions
Nucleophilic aromatic substitution (SNAAr) typically requires the presence of strong electron-withdrawing groups ortho or para to a leaving group. The phenolic ring of this compound is not sufficiently activated for SNAAr on the ring itself.
Substitution of Chlorine Atoms
The chlorine atoms on both the phenolic and the phenyl rings are not activated towards nucleophilic substitution under standard conditions. Harsh conditions, such as high temperatures and pressures, would likely be required, and such reactions are not commonly reported for similar structures due to the potential for side reactions.
Reactivity at the Hydroxyl Group (e.g., Etherification, Esterification)
The hydroxyl group is expected to undergo typical reactions of phenols.
Etherification: Reaction with an alkyl halide in the presence of a base (Williamson ether synthesis) would likely yield the corresponding ether. For example, reaction with methyl iodide and a base like sodium hydride would be expected to form 1-chloro-3-(2,5-dichlorophenyl)-2-methoxybenzene.
Esterification: Reaction with an acyl halide or anhydride, typically in the presence of a base like pyridine, would be expected to form the corresponding ester. For example, reaction with acetyl chloride would likely yield 2-chloro-6-(2,5-dichlorophenyl)phenyl acetate.
Oxidation and Reduction Chemistry
Phenols can be oxidized to quinones. Given the substitution pattern of this compound, oxidation would likely be complex and could lead to a mixture of products or polymerization. Specific oxidizing agents would be required to achieve a controlled transformation.
Reduction of the aromatic rings is possible but requires harsh conditions, such as high-pressure hydrogenation with a metal catalyst. The chloro substituents may also be susceptible to hydrogenolysis under these conditions.
Phenolic Oxidation Pathways (e.g., Quinone Formation)
The oxidation of phenols is a critical transformation pathway, often leading to the formation of quinones and other reactive species. For many chlorophenols, oxidation can proceed via the formation of a phenoxyl radical, which can then undergo further reactions. For instance, the oxidation of some phenol (B47542) precursors has been shown to form benzoquinones. However, without specific studies on this compound, the precise nature of its oxidation products, whether quinoidal or otherwise, remains speculative. The steric hindrance and electronic effects of the three chlorine atoms and the phenyl ring would significantly influence the reaction mechanism and the stability of any resulting radical intermediates.
Reductive Dehalogenation Processes
Reductive dehalogenation is a key environmental process for the breakdown of chlorinated aromatic compounds. This process involves the removal of chlorine atoms, which typically reduces the toxicity of the compound. Studies on other chlorinated compounds, such as 2,5-dichloronitrobenzene, have detailed mechanisms involving hydrated electrons in advanced reduction processes. While it is plausible that this compound could undergo reductive dehalogenation under specific conditions, the lack of empirical data means that the potential reaction rates, preferred sites of dehalogenation (i.e., which of the three chlorine atoms would be removed first), and the resulting daughter products are unknown.
Photochemical Transformations of this compound
The interaction of sunlight with chemical compounds can be a major driver of their degradation in the environment.
Direct Photolysis Mechanisms
Direct photolysis involves the absorption of a photon by the molecule itself, leading to its excitation and subsequent chemical transformation. For many chlorophenols, this can involve the homolytic cleavage of the carbon-chlorine bond. However, the specific wavelengths of light that this compound absorbs and the efficiency of the subsequent bond cleavage have not been reported.
Photosensitized Reactions and Indirect Photolysis
In indirect photolysis, other substances in the environment, known as photosensitizers, absorb light and then transfer that energy to the target molecule, initiating its degradation. Components of natural waters, such as dissolved organic matter, can act as photosensitizers. The potential for such reactions to contribute to the transformation of this compound has not been investigated.
Quantum Yield Determinations
The quantum yield is a critical parameter for quantifying the efficiency of a photochemical reaction. It represents the number of molecules transformed per photon absorbed. Without experimental studies, the quantum yield for the photodegradation of this compound remains undetermined, making it impossible to model its photochemical fate in the environment.
Thermal Degradation Studies
The behavior of chemical compounds at elevated temperatures is important for understanding their fate in processes such as incineration and in industrial settings. Research on the thermal degradation of 2-chlorophenol (B165306) has shown that it can lead to the formation of hazardous compounds like polychlorinated dibenzodioxins and furans (PCDD/Fs). The presence of additional chlorine atoms and a second phenyl ring in this compound could potentially influence the types and quantities of thermal degradation products formed. However, no specific thermal degradation studies for this compound have been published. The thermal stability and the identity of its decomposition products are therefore unknown.
Pyrolysis Pathways and Product Analysis
The pyrolysis of chlorinated aromatic compounds is a significant area of study due to the potential for the formation of highly toxic and persistent organic pollutants. When subjected to high temperatures, compounds like this compound are expected to undergo complex reactions.
The initial step in the pyrolysis of phenols is typically the homolytic cleavage of the O-H bond, forming a phenoxyl radical. nih.gov For chlorinated phenols, the resulting chlorinated phenoxyl radicals are resonance-stabilized and are key intermediates in subsequent reactions. nih.gov These radicals can then participate in a variety of reaction pathways.
One of the major concerns with the pyrolysis of chlorinated phenols is their potential to act as precursors for the formation of polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs). nih.gov The intramolecular cyclization of a molecule like this compound could theoretically lead to the formation of a dibenzofuran (B1670420) structure, though this would involve significant bond rearrangement. More commonly, the intermolecular condensation of two chlorinated phenoxyl radicals is a known pathway to PCDD formation.
In the case of polychlorinated biphenyls (PCBs), pyrolysis is known to produce chlorophenolic substances, including polychlorophenols (PCPs) and polychlorinated biphenylols (PCB-OHs), as well as PCDFs. nih.govosti.govnih.govresearchgate.net While this compound is not a PCB, the presence of two chlorinated phenyl rings suggests that its thermal decomposition could yield a complex mixture of chlorinated aromatic compounds.
A hypothetical pyrolysis pathway for this compound could involve the following steps:
Formation of a phenoxyl radical through the loss of the phenolic hydrogen.
Intramolecular cyclization, potentially leading to the formation of a chlorinated dibenzofuran derivative.
Intermolecular reactions between radicals, which could lead to the formation of larger, more complex polychlorinated aromatic compounds.
Cleavage of the bond between the two phenyl rings, leading to the formation of chlorinated phenols and other smaller aromatic fragments.
Without specific experimental data, a definitive analysis of the pyrolysis products of this compound remains speculative. However, based on the behavior of similar compounds, it is highly probable that its pyrolysis would result in a complex mixture of chlorinated organic compounds, including potentially toxic species like PCDDs and PCDFs.
Stability under High Temperature Conditions
The stability of this compound at high temperatures would be influenced by several factors:
The Carbon-Chlorine bonds: These are generally strong bonds, but they can undergo homolytic cleavage at high temperatures, leading to the formation of aryl radicals.
The Carbon-Oxygen bond of the hydroxyl group: The phenolic O-H bond is the most likely to break first, forming a relatively stable phenoxyl radical. nih.gov
The Carbon-Carbon bond linking the two aromatic rings: This bond is also strong but can be cleaved under pyrolytic conditions.
Given the high degree of chlorination, this compound is expected to be a relatively thermally stable compound. However, once decomposition begins, it is likely to proceed through a series of radical reactions, leading to a variety of products as discussed in the previous section.
Hydrolytic Stability and Reactions in Aqueous Media
The hydrolytic stability of this compound would be influenced by the pH of the aqueous medium and the presence of other reactive species. Hydrolysis, in this context, would primarily involve the nucleophilic substitution of the chlorine atoms or reactions involving the phenolic hydroxyl group.
pH-Dependent Hydrolysis Kinetics
The reactivity of chlorophenols in aqueous solutions is highly dependent on pH. researchgate.netnih.govgcu.ac.uk The phenolic hydroxyl group is weakly acidic, and its dissociation to form a phenoxide ion is governed by its pKa value. The pKa of hydroxylated polychlorinated biphenyls (OH-PCBs) decreases with an increasing degree of chlorination, especially on the phenolic ring. researchgate.net This suggests that this compound, with its multiple chlorine substituents, would be a stronger acid than phenol itself.
At pH values below its pKa, the compound will exist predominantly in its undissociated (phenolic) form. At pH values above its pKa, it will exist as the corresponding phenoxide ion. The reactivity of these two forms towards hydrolysis can differ significantly. The phenoxide form, being more electron-rich, is more susceptible to oxidation but may be less susceptible to nucleophilic attack on the aromatic ring.
Studies on the degradation of chlorophenols have shown that the optimal pH for their degradation can vary. researchgate.netnih.govgcu.ac.uk For a group of chlorophenols, an increasing number of chlorine substituents was found to correspond to an increasing reactivity of the undissociated compound and a decreasing reactivity of the dissociated (phenoxide) form. researchgate.netnih.gov
Without experimental data, the specific pH-dependent hydrolysis kinetics of this compound cannot be determined. However, it is expected that the rate of any hydrolytic degradation would be significantly influenced by the pH of the solution due to the acid-base equilibrium of the phenolic hydroxyl group.
A hypothetical data table illustrating the expected trend in reactivity with pH is presented below. Note that the values are illustrative and not based on experimental data for this specific compound.
| pH | Predominant Species | Expected Relative Reactivity towards Nucleophilic Attack |
| < 4 | Undissociated Phenol | Higher |
| 4-6 | Mixture of Phenol and Phenoxide | Intermediate |
| > 6 | Phenoxide Ion | Lower |
Solvolysis Mechanisms
Solvolysis is a type of nucleophilic substitution where the nucleophile is a solvent molecule, such as water in the case of hydrolysis. wikipedia.org For aromatic compounds like this compound, the direct nucleophilic substitution of the chlorine atoms on the aromatic ring is generally difficult. This is due to the high electron density of the aromatic ring and the strength of the carbon-chlorine bond.
However, under certain conditions, nucleophilic aromatic substitution (SNAr) can occur. This mechanism is typically favored when there are strong electron-withdrawing groups positioned ortho or para to the leaving group (in this case, the chlorine atoms). The chlorine atoms themselves are electron-withdrawing, which could facilitate this reaction to some extent.
The solvolysis of this compound in an aqueous medium would likely proceed very slowly under ambient conditions. The mechanism would likely involve the attack of a water molecule on one of the carbon atoms bearing a chlorine atom. The presence of the hydroxyl group and the other phenyl ring would influence the electron distribution in the molecule and thus the susceptibility of each chlorine atom to substitution.
It is also possible that under harsh conditions (e.g., high temperature and pressure, or in the presence of a catalyst), other solvolysis mechanisms could become relevant. For example, the formation of a highly reactive aryne intermediate through an elimination-addition mechanism is a possibility, although this is less common for polychlorinated compounds.
Computational and Theoretical Studies of 2 Chloro 6 2,5 Dichlorophenyl Phenol
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the fundamental properties of molecules. For a molecule like 2-Chloro-6-(2,5-dichlorophenyl)phenol, such studies would be invaluable.
Geometry Optimization and Conformational Analysis
A thorough conformational analysis would be the first step in understanding the molecule's three-dimensional structure. This would involve identifying all possible rotational isomers (conformers) arising from the rotation around the C-C single bond connecting the two phenyl rings and the C-O bond of the phenol (B47542) group. Geometry optimization for each of these conformers would yield their relative energies, allowing for the identification of the most stable, lowest-energy structure. Key parameters such as bond lengths, bond angles, and dihedral angles would be determined for the global minimum energy structure.
Electronic Structure and Molecular Orbitals (HOMO-LUMO Gaps)
Analysis of the electronic structure would provide insights into the molecule's reactivity and kinetic stability. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) would be of particular interest. The HOMO-LUMO energy gap is a crucial parameter; a smaller gap generally indicates higher chemical reactivity. The spatial distribution of these frontier orbitals would reveal the likely sites for electrophilic and nucleophilic attack.
Spectroscopic Property Prediction (NMR, IR, UV-Vis)
Theoretical calculations can predict various spectroscopic properties, which can then be compared with experimental data for structural validation.
NMR Spectroscopy: Theoretical predictions of 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts would aid in the characterization of the molecule.
IR Spectroscopy: The calculation of vibrational frequencies would allow for the prediction of the infrared (IR) spectrum, helping to identify characteristic functional group vibrations.
UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) calculations could predict the electronic transitions and the corresponding absorption wavelengths in the Ultraviolet-Visible (UV-Vis) spectrum.
Reactivity Descriptors (e.g., Fukui functions, electrostatic potential)
To further understand its chemical behavior, various reactivity descriptors could be calculated.
Molecular Electrostatic Potential (MEP): An MEP map would visualize the charge distribution on the molecule's surface, indicating regions that are electron-rich (prone to electrophilic attack) and electron-poor (prone to nucleophilic attack).
Fukui Functions: These descriptors would provide a more quantitative measure of the reactivity at different atomic sites within the molecule.
Molecular Dynamics Simulations
While quantum chemical calculations provide a static picture of a single molecule, molecular dynamics (MD) simulations can model the behavior of the molecule over time, including its interactions with its environment.
Solvation Effects and Intermolecular Interactions
MD simulations would be particularly useful for studying how this compound behaves in different solvents. By simulating the molecule in a solvent box (e.g., water, methanol (B129727), or a nonpolar solvent), one could analyze the formation and dynamics of hydrogen bonds involving the phenolic hydroxyl group and other intermolecular interactions, such as halogen bonding. These simulations would provide a detailed understanding of the solvation shell structure and the thermodynamics of solvation.
Conformational Dynamics
Detailed studies on the conformational dynamics of this compound, which would describe the rotational barriers and preferred spatial arrangements of the phenyl rings, have not been identified in the reviewed literature. For related substituted biphenyls, computational methods such as Density Functional Theory (DFT) are often employed to calculate the energy profile of rotation around the bond connecting the two rings. researchgate.netrsc.orgcomporgchem.com Such studies typically identify the lowest energy conformations (ground states) and the transition states for interconversion, providing insight into the molecule's flexibility and shape. researchgate.netrsc.orgcomporgchem.com However, without specific research on this compound, data for its rotational energy barriers and dihedral angles remains unavailable.
Reaction Mechanism Elucidation via Computational Chemistry
The elucidation of reaction mechanisms for this compound using computational chemistry is another area lacking specific research. Computational approaches are instrumental in mapping out the pathways of chemical reactions, identifying intermediate structures, and determining the energy required for reactions to occur. nih.govnih.gov
Transition State Search and Energy Barriers
No information was found regarding transition state searches or the calculation of energy barriers for reactions involving this compound. This type of analysis is crucial for understanding the kinetics and thermodynamics of chemical transformations, such as degradation or metabolic processes. ucsb.eduarxiv.org General studies on other chlorinated phenols have investigated reaction pathways like O-H bond scission and hydrogen abstraction, calculating activation energies for these processes. nih.gov
Reaction Pathway Mapping
Similarly, there are no published studies that map the reaction pathways for this compound. Such mapping would provide a step-by-step view of how the molecule transforms under specific conditions, which is fundamental to predicting its chemical behavior in various environments. nih.gov
QSAR (Quantitative Structure-Activity Relationship) Studies
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a molecule to its activity, such as its environmental fate or toxicity. nih.govimist.ma While the development of QSAR models for aromatic compounds is an active area of research, specific models and data for this compound are absent from the scientific literature.
Correlation of Structural Descriptors with Environmental Fate Parameters
There are no specific studies correlating the structural descriptors of this compound with its environmental fate parameters. Such studies would involve calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) and correlating them with experimental data on properties like soil sorption, bioaccumulation, or persistence.
Environmental Distribution, Fate, and Transport of 2 Chloro 6 2,5 Dichlorophenyl Phenol
Environmental Modeling of Transport and Fate:
Predictive Models for Environmental Persistence (P-value):There are no studies that have calculated a persistence value (P-value) to estimate how long this compound remains in the environment.
While information exists for other chlorophenol compounds, the strict requirement to focus solely on 2-Chloro-6-(2,5-dichlorophenyl)phenol prevents the inclusion of data from these related but chemically distinct substances. The absence of specific data suggests that this particular compound may not have been a focus of extensive environmental research, or that such research is not publicly available.
Therefore, it is not possible to generate the requested article with the specified detailed, informative, and scientifically accurate content for each section and subsection.
Advanced Analytical Methodologies for 2 Chloro 6 2,5 Dichlorophenyl Phenol
Chromatographic Separation Techniques
Chromatography is the cornerstone for the analytical determination of 2-Chloro-6-(2,5-dichlorophenyl)phenol. The choice of technique is dictated by the sample matrix, required detection limits, and the physicochemical properties of the analyte.
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of phenolic compounds. asianpubs.orgnih.govmdpi.com For this compound, reversed-phase HPLC is typically the method of choice. Separation is achieved on a nonpolar stationary phase, such as a C18 column, with a polar mobile phase, commonly a mixture of acetonitrile (B52724) and water or methanol (B129727) and water. asianpubs.orgjcsp.org.pk The addition of acids or buffers to the mobile phase can suppress the ionization of the phenolic hydroxyl group, leading to better peak shape and retention time stability. mdpi.com
Detection is a critical aspect of the HPLC analysis:
UV Detectors: Ultraviolet (UV) detectors are commonly employed for the detection of chlorophenols due to the presence of the chromophoric benzene (B151609) ring. asianpubs.org The detection wavelength is typically set around 280-300 nm for optimal sensitivity. asianpubs.orgscirp.org
Photodiode Array (PDA) Detectors: PDA detectors offer an advantage over single-wavelength UV detectors by acquiring the entire UV spectrum for each peak. This capability is invaluable for peak purity assessment and compound identification.
Fluorescence Detectors: While native fluorescence of this compound may be limited, derivatization with a fluorescent tagging agent can significantly enhance sensitivity and selectivity. scirp.orgscirp.org Reagents such as 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) can be used for pre-column derivatization, allowing for detection at the parts-per-billion level. tandfonline.com
Table 1: Typical HPLC Conditions for Chlorinated Phenol (B47542) Analysis
| Parameter | Typical Setting |
| Column | Reversed-phase C18 (e.g., 150 mm x 4.6 mm, 5 µm) asianpubs.org |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient asianpubs.orgjcsp.org.pk |
| Flow Rate | 0.8 - 1.2 mL/min asianpubs.org |
| Detector | UV at 280-300 nm or PDA asianpubs.orgscirp.org |
| Injection Volume | 10 - 50 µL asianpubs.orgscirp.org |
| Column Temperature | 25 - 40 °C asianpubs.org |
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds like chlorinated phenols. researchgate.net Due to the polarity and potential for thermal degradation of the phenolic group, derivatization is often performed prior to analysis to convert the analyte into a more volatile and thermally stable form. epa.govresearchgate.net Common derivatization procedures include acetylation or silylation. jcsp.org.pkresearchgate.net
The choice of detector is crucial for achieving the desired sensitivity and specificity:
Electron Capture Detection (ECD): The ECD is highly sensitive to halogenated compounds, making it exceptionally well-suited for the analysis of this compound. silcotek.com The presence of three chlorine atoms in the molecule results in a strong signal and very low detection limits. epa.gov
Mass Spectrometry (MS): Coupling GC with a Mass Spectrometer (GC-MS) provides definitive identification based on the mass spectrum of the analyte. researchgate.netthermofisher.com The mass spectrometer can be operated in full scan mode to obtain the entire mass spectrum for structural elucidation or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantification by monitoring characteristic ions. scielo.org.mx
Table 2: Representative GC Conditions for Chlorinated Phenol Analysis
| Parameter | Typical Setting |
| Column | Low-polarity capillary column (e.g., HP-5MS, TG-5SilMS) thermofisher.comscielo.org.mx |
| Carrier Gas | Helium or Hydrogen thermofisher.comiwaponline.com |
| Injection Mode | Splitless thermofisher.comiwaponline.com |
| Oven Program | Temperature programmed from ~60°C to 300°C thermofisher.comiwaponline.com |
| Detector | MS (Scan or SIM mode) or ECD epa.govthermofisher.com |
| Derivatization | Often required (e.g., acetylation, silylation) jcsp.org.pkresearchgate.net |
Capillary Electrophoresis (CE) offers an alternative separation mechanism to HPLC and GC. nih.gov Separation in CE is based on the differential migration of charged species in an electric field. nih.gov For phenolic compounds, the analysis is typically carried out under basic conditions where the phenolic hydroxyl group is deprotonated, forming a negatively charged phenolate (B1203915) ion. nih.gov This allows for separation in a capillary tube based on the charge-to-size ratio of the analytes. CE methods can be rapid and require very small sample volumes. Coupling CE with MS provides high separation efficiency and sensitive detection. nih.govdntb.gov.ua
Sample Preparation and Extraction Techniques
Effective sample preparation is a prerequisite for reliable and accurate analysis. The goal is to isolate this compound from the sample matrix, remove interferences, and concentrate the analyte to a level suitable for instrumental analysis.
Solid-Phase Extraction (SPE) is the preferred method for extracting and preconcentrating chlorophenols from aqueous samples, largely replacing traditional liquid-liquid extraction. mdpi.comacs.org The technique involves passing the liquid sample through a cartridge containing a solid sorbent that retains the analyte. researchgate.net
The SPE procedure for this compound from a water sample typically involves several key steps:
Sample Acidification: The water sample is acidified to a pH of approximately 2. researchgate.netthermofisher.com This ensures that the phenolic compound is in its neutral, undissociated form, which enhances its retention on nonpolar sorbents.
Cartridge Conditioning: The SPE cartridge, commonly packed with a polystyrene-divinylbenzene (PS-DVB) or C18 sorbent, is conditioned with a solvent like methanol followed by acidified water to activate the sorbent. researchgate.netchromatographyonline.com
Sample Loading: The acidified sample is passed through the conditioned cartridge, and the analyte is adsorbed onto the sorbent.
Elution: After washing the cartridge to remove interferences, the retained this compound is eluted with a small volume of an organic solvent, such as dichloromethane (B109758) or methanol. thermofisher.comchromatographyonline.com This process effectively isolates and concentrates the analyte from the original sample. researchgate.net
Table 3: General Solid-Phase Extraction Protocol for Chlorophenols
| Step | Description |
| Sorbent | Polystyrene-divinylbenzene (PS-DVB) or C18 iwaponline.comresearchgate.net |
| Sample Pre-treatment | Acidify to pH ≤ 2 with HCl thermofisher.comchromatographyonline.com |
| Conditioning | Methanol, followed by acidified water chromatographyonline.com |
| Loading | Pass the acidified sample through the cartridge |
| Washing | Optional wash with acidified water to remove interferences |
| Elution | Dichloromethane or Methanol thermofisher.comchromatographyonline.com |
| Post-treatment | Eluate is concentrated and prepared for analysis |
Liquid-Liquid Extraction (LLE) is a traditional sample preparation technique based on the principle of partitioning an analyte between two immiscible liquid phases. mdpi.com For the extraction of this compound from aqueous samples, the sample is first acidified to ensure the compound is in its neutral form. An organic solvent that is immiscible with water, such as dichloromethane or diethyl ether, is then added. researchgate.net After vigorous mixing, the analyte partitions into the organic phase, which is then separated from the aqueous phase for further analysis.
While effective, LLE has several drawbacks compared to SPE, including the use of large volumes of hazardous organic solvents, the potential for emulsion formation, and being more time-consuming and difficult to automate. mdpi.comacs.org Consequently, SPE is now more commonly used in modern analytical laboratories. mdpi.com
Solid-Phase Microextraction (SPME)
Solid-Phase Microextraction (SPME) is a solvent-free sample preparation technique that integrates sampling, extraction, and concentration of analytes into a single step. For the analysis of this compound and related chlorophenolic compounds, SPME offers a rapid and efficient alternative to traditional liquid-liquid extraction (LLE) and solid-phase extraction (SPE) methods. The technique utilizes a fused silica (B1680970) fiber coated with a stationary phase. The fiber is exposed to the sample matrix (either by direct immersion or headspace extraction), where analytes partition from the sample matrix into the fiber coating. Following extraction, the fiber is transferred to the injection port of a chromatographic system, where the analytes are thermally desorbed for analysis.
The efficiency of SPME for chlorophenol extraction is dependent on several factors, including the choice of fiber coating, extraction time and temperature, sample pH, and ionic strength. Various fiber coatings have been evaluated for the analysis of chlorophenols, with polar fibers generally showing better performance for these moderately polar compounds. Commonly used fibers include polydimethylsiloxane/divinylbenzene (PDMS/DVB), polyacrylate (PA), and Carbowax-templated resin (CW-TPR). researchgate.netresearchgate.net Optimization of extraction parameters is crucial for achieving high sensitivity and reproducibility. For instance, acidifying the sample (e.g., to pH 3.5) enhances the extraction of phenolic compounds by converting them to their non-ionized form, which has a higher affinity for the fiber coatings. researchgate.net Increasing the ionic strength of the sample by adding salt (salting out) can also improve extraction efficiency by decreasing the solubility of the analytes in the aqueous phase. dphen1.com
Headspace SPME (HS-SPME) is often preferred for complex matrices like sewage or industrial effluents to protect the fiber from non-volatile, high-molecular-weight substances that could cause damage or irreversible adsorption. nih.gov Coupling SPME with gas chromatography (GC) or high-performance liquid chromatography (HPLC) allows for the sensitive determination of chlorophenols at trace levels.
Table 1: Representative SPME Conditions for Chlorophenol Analysis This table presents typical parameters; specific conditions for this compound would require method development.
| Parameter | Condition | Rationale / Finding |
|---|---|---|
| Fiber Coating | Polydimethylsiloxane/divinylbenzene (PDMS/DVB) | Provides good sensitivity for a broad range of chlorophenols. dphen1.com |
| Extraction Mode | Headspace (HS-SPME) | Minimizes matrix effects and protects the fiber from complex samples. nih.gov |
| Extraction Temp. | 40-80°C | Temperature is compound-dependent; higher temperatures favor more volatile compounds. dphen1.com |
| Extraction Time | 50 min | Sufficient time to allow for equilibrium between the sample and the fiber coating. researchgate.net |
| Sample pH | ~3.5 | Ensures chlorophenols are in their protonated, less polar form, enhancing extraction. researchgate.net |
| Ionic Strength | Addition of NaCl (e.g., 6 g) | Decreases the solubility of chlorophenols in water, promoting partitioning to the fiber. researchgate.net |
| Agitation | 500 rpm | Facilitates mass transfer of the analyte from the sample to the fiber. dphen1.com |
Accelerated Solvent Extraction (ASE)
Accelerated Solvent Extraction (ASE), also known as Pressurized Solvent Extraction (PSE), is a highly efficient automated technique for extracting analytes from solid and semi-solid samples. ASE utilizes conventional liquid solvents at elevated temperatures (typically 50-200°C) and pressures (typically 1500-2000 psi). thermofisher.com These conditions maintain the solvent in a liquid state above its atmospheric boiling point, leading to significant advantages for the extraction of compounds like this compound from matrices such as soil, sediment, or tissue.
The elevated temperature enhances extraction kinetics by increasing analyte solubility and decreasing solvent viscosity, which improves its penetration into the sample matrix. mdpi.com The high pressure facilitates the filling of the extraction cell and prevents the solvent from boiling. This combination results in rapid and efficient extractions, often completed in under 20 minutes, while dramatically reducing solvent consumption compared to traditional methods like Soxhlet extraction. thermofisher.comresearchgate.net
For phenolic compounds, common extraction solvents include methanol, acetone, and aqueous mixtures thereof. mdpi.com The choice of solvent can be optimized based on the specific polarity of the target analyte and the nature of the sample matrix. researchgate.net The automated nature of ASE allows for high sample throughput and excellent reproducibility. The technique has been accepted by the U.S. EPA for the extraction of a wide range of organic compounds, including semivolatile organics and various pesticides, demonstrating its robustness and reliability. thermofisher.com
Table 2: Comparison of ASE and Soxhlet Extraction for Organic Pollutants This table illustrates the general advantages of ASE for compounds similar in nature to this compound.
| Feature | Accelerated Solvent Extraction (ASE) | Soxhlet Extraction |
|---|---|---|
| Extraction Time | 15-20 minutes per sample thermofisher.comthermofisher.com | 4-24 hours per sample |
| Solvent Volume | 15-40 mL per sample thermofisher.comthermofisher.com | 200-500 mL per sample |
| Temperature | Elevated (e.g., 100-125°C) thermofisher.com | Solvent Boiling Point (Atmospheric) |
| Pressure | Elevated (e.g., 1500 psi) thermofisher.com | Atmospheric |
| Automation | Fully automated for multiple samples thermofisher.com | Manual, labor-intensive |
| Efficiency | Equivalent or higher recoveries thermofisher.com | Standard benchmark |
Spectrometric Quantification Methods
Tandem Mass Spectrometry (MS/MS) for Trace Analysis
Tandem mass spectrometry (MS/MS), particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful and indispensable tool for the trace analysis of this compound in complex environmental and biological matrices. nih.govnih.gov This technique provides exceptional sensitivity and selectivity, allowing for the detection and quantification of analytes at parts-per-billion (ng/L) or even parts-per-trillion (pg/L) levels. researchgate.netepa.gov
The high selectivity of MS/MS is achieved by using modes such as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM). In this process, a specific precursor ion (typically the molecular ion or a protonated/deprotonated molecule) of the target analyte is selected in the first mass analyzer. This precursor ion is then fragmented through collision-induced dissociation (CID), and one or more specific product ions are monitored by the second mass analyzer. This two-stage filtering process significantly reduces chemical noise and matrix interferences, ensuring that the detected signal is highly specific to the analyte of interest. researchgate.net The development of an LC-MS/MS method allows for the simultaneous analysis of multiple compounds within a short run time, making it highly efficient for screening a wide range of pollutants. epa.gov
Isotope Dilution Mass Spectrometry
Isotope Dilution Mass Spectrometry (IDMS) is considered a definitive analytical method for achieving the highest level of accuracy and precision in quantitative analysis. The technique involves adding a known amount of an isotopically labeled version of the target analyte (e.g., containing ¹³C or ²H) to the sample as an internal standard before any sample preparation or extraction steps. nih.gov
This isotopically labeled standard is chemically identical to the native analyte and therefore behaves in the same way during extraction, cleanup, and ionization in the mass spectrometer. Any analyte loss during sample processing will affect both the native analyte and the labeled standard equally. Quantification is based on measuring the ratio of the mass spectrometric response of the native analyte to that of the labeled internal standard. nih.gov This ratio remains constant regardless of sample loss or variations in instrument response. By effectively correcting for matrix effects and system errors during sample pretreatment and ionization, IDMS significantly improves the accuracy, precision, and reproducibility of the quantification of compounds like this compound. nih.gov
Advanced NMR for Quantitative Analysis (qNMR)
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a primary analytical method that allows for the direct quantification of substances without the need for an identical standard of the target analyte. Unlike chromatographic techniques, qNMR provides a direct measurement of the molar concentration of a substance, as the signal intensity in an NMR spectrum is directly proportional to the number of nuclei contributing to that signal.
For the quantitative analysis of this compound, a specific, well-resolved signal in its ¹H NMR spectrum would be selected. A known amount of a certified internal standard with a simple spectrum and known purity is added to a precisely weighed sample. By integrating the area of the analyte's signal and a signal from the internal standard, the concentration of the analyte can be calculated with high precision. The non-destructive nature of qNMR allows the sample to be recovered for further analysis. This technique is particularly valuable for certifying reference materials and for analyses where a pure standard of the target compound is unavailable.
Electrochemical Analytical Methods
Electrochemical analytical methods offer a sensitive and cost-effective approach for the quantification of electroactive compounds such as phenols. The phenolic hydroxyl group of this compound is susceptible to oxidation at a solid electrode surface, providing the basis for its electrochemical detection. When coupled with High-Performance Liquid Chromatography (HPLC-ED), these methods can achieve very low detection limits. researchgate.net
In an HPLC-ED system, after the chromatographic separation of the analyte, the column effluent passes through an electrochemical detector containing a working electrode held at a specific potential. When the electroactive analyte comes into contact with the electrode surface, an oxidation reaction occurs, generating a measurable current that is directly proportional to the analyte's concentration. The choice of applied potential is crucial for optimizing selectivity and sensitivity. mdpi.com Various working electrode materials, such as glassy carbon or carbon paste, can be used. Coulometric detectors, which can feature multiple electrodes in series, offer high sensitivity and can provide additional selectivity based on the electrochemical behavior of the analyte. mdpi.com These methods have been successfully applied to the determination of various chlorophenols in environmental water samples with detection limits in the low ng/L range. researchgate.net
Voltammetry and Amperometry for Detection and Quantification
Voltammetric and amperometric techniques are powerful electrochemical methods for the analysis of phenolic compounds due to their electroactive nature. These methods measure the current resulting from the oxidation or reduction of the analyte at an electrode surface when a potential is applied.
Voltammetry involves applying a varying potential to an electrode and measuring the resulting current. Techniques like cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are used to study the electrochemical behavior of chlorophenols. For instance, an electroanalytical study of pentachlorophenol (B1679276) at a glassy carbon electrode demonstrated the feasibility of using DPV for its determination in a commercial fungicide. rsc.org The oxidation peak current in DPV is directly proportional to the concentration of the analyte, allowing for quantification. rsc.org The electro-oxidation of 4-chlorophenol (B41353) on a sensor was found to be an adsorption-controlled irreversible process, involving a two-electron and two-proton transfer. rsc.org
Amperometry measures the current at a fixed potential over time. This technique is often employed in biosensors where an enzyme-catalyzed reaction produces an electroactive species. ijirem.org Amperometric biosensors for phenols often utilize enzymes like tyrosinase or laccase, which catalyze the oxidation of phenols to quinones. The subsequent electrochemical reduction of these quinones at the electrode surface generates a measurable current that is proportional to the phenol concentration. nih.gov For example, a tyrosinase-based biosensor incorporated into a graphite-epoxy matrix has been shown to effectively detect various phenolic compounds. nih.govrsc.org
The performance of these techniques can be significantly enhanced by modifying the electrode surface with nanomaterials such as carbon nanotubes or metallic nanoparticles, which can improve sensitivity and selectivity. rsc.org
Table 1: Performance of Voltammetric Methods for Chlorophenol Detection
| Analyte | Electrode | Technique | Linear Range (μM) | Detection Limit (μM) |
|---|---|---|---|---|
| 4-Chlorophenol | AuNPs@cMWCNT/GCE | DPV | 0.3 - 400 | 0.11 |
| Pentachlorophenol | Glassy Carbon Electrode | DPV | 2.0 - 10.0 | 0.45 |
| 4-Aminophenol | LIC/MWCNT-PANI | DPV | 0.1 - 55 | 0.006 |
This table presents data for related chlorophenol compounds to illustrate the potential capabilities of the methodology.
Development of Electrochemical Sensors
The demand for rapid, on-site, and cost-effective environmental monitoring has driven the development of electrochemical sensors. rsc.orgnih.gov These devices convert the chemical interaction between the analyte and the sensor's surface into a measurable electrical signal. researchgate.netnih.gov For persistent organic pollutants like chlorophenols, various sensor designs have been explored.
The core of an electrochemical sensor is the working electrode, and its modification is key to achieving high sensitivity and selectivity. researchgate.net Common electrode materials include glassy carbon, carbon paste, and screen-printed electrodes, which can be modified with a range of materials:
Nanomaterials: Gold nanoparticles (AuNPs) and multi-walled carbon nanotubes (MWCNTs) have been used to create nanocomposites that enhance the electrocatalytic properties of the sensor, leading to improved detection of compounds like 4-chlorophenol. rsc.org
Polymers: Conducting polymers can be used to create molecularly imprinted sites for the selective detection of specific analytes.
Biomolecules: Enzymes like tyrosinase or chloroperoxidase can be immobilized on the electrode surface to create highly specific biosensors. nih.govnih.gov An amperometric biosensor for phenols can be developed by immobilizing bacteria, such as Pseudomonas strains, on mediator-modified screen-printed electrodes. nih.gov
These sensors offer several advantages over traditional analytical methods, including portability, rapid response times, and the potential for real-time monitoring. researchgate.netnih.gov
Table 2: Examples of Electrochemical Sensors for Phenolic Compounds
| Sensor Type | Electrode Modification | Target Analyte(s) | Key Features |
|---|---|---|---|
| Amperometric Biosensor | Tyrosinase-graphite-epoxy biocomposite | Phenolic compounds | Renewable surface, fast response (25s) |
| Voltammetric Sensor | MWCNT/AuNP nanocomposite | 4-Chlorophenol | High specificity, long-term stability |
| Amperometric Biosensor | Immobilized Pseudomonas strains | Phenol, Catechol, Hydroquinone | Good selectivity |
This table provides examples for related phenolic compounds to demonstrate the principles of sensor development.
Immunoanalytical Techniques (if applicable)
Immunoanalytical techniques, which are based on the specific binding between an antibody and an antigen, offer high specificity and sensitivity for environmental analysis. researchgate.netresearchgate.net These methods can be formatted for both laboratory-based and field-portable applications.
Enzyme-Linked Immunosorbent Assay (ELISA) Development for Detection
Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used immunoanalytical method for detecting and quantifying substances such as pesticides, hormones, and industrial chemicals in various samples. researchgate.nettandfonline.com The development of an ELISA for a small molecule like this compound would typically involve a competitive format.
In a competitive ELISA, the analyte in the sample competes with a labeled analyte (antigen) for a limited number of binding sites on a specific antibody that has been coated onto a microplate. nih.gov The amount of labeled antigen that binds to the antibody is inversely proportional to the concentration of the analyte in the sample. A substrate is then added, which reacts with the enzyme label to produce a color change that can be measured spectrophotometrically.
The development of a successful ELISA relies on the production of antibodies with high affinity and specificity for the target analyte. This is achieved by synthesizing a hapten, which is a small molecule that is chemically similar to the target analyte, and conjugating it to a larger carrier protein to make it immunogenic. For instance, in the development of an ELISA for pentachlorophenol, a specific hapten was synthesized and conjugated to proteins to produce a sensitive monoclonal antibody. tandfonline.com
While no specific ELISA has been reported for this compound, ELISAs have been successfully developed for other chlorophenols, such as pentachlorophenol, demonstrating the applicability of this technique for this class of compounds. tandfonline.com Cross-reactivity with structurally related compounds is a critical parameter that needs to be evaluated during the development of any immunoassay. epa.govepa.gov
Table 3: Performance of ELISA for Chlorinated Phenols
| Target Analyte | Antibody Type | Assay Format | IC50 Value | Limit of Detection (LOD) |
|---|---|---|---|---|
| Pentachlorophenol | Monoclonal | Indirect Competitive ELISA | 0.2 ng/mL | Not specified |
| 4-Nonylphenol | Polyclonal | Competitive ELISA | 38.6 µg/L | 7.7 µg/L |
This table presents data for related chlorinated phenol compounds to illustrate the potential capabilities of the methodology.
Chemical Synthesis and Applications of 2 Chloro 6 2,5 Dichlorophenyl Phenol As a Chemical Intermediate
Derivatization for Material Science Applications (e.g., polymer monomers, specialty chemicals)
The phenolic hydroxyl group in 2-Chloro-6-(2,5-dichlorophenyl)phenol is a key functional handle for derivatization into monomers for high-performance polymers. Phenolic compounds are foundational to the synthesis of various resins and plastics, such as phenolics, epoxies, and polycarbonates.
By reacting the hydroxyl group, this compound could be converted into monomers suitable for polymerization. For instance, reaction with epichlorohydrin (B41342) would yield a glycidyl (B131873) ether, a common precursor for epoxy resins. The presence of three chlorine atoms on the biphenyl (B1667301) structure would be expected to impart significant flame retardancy and chemical resistance to the resulting polymer.
Furthermore, this compound could serve as a monomer in the synthesis of specialty polyesters or polyethers. Esterification with dicarboxylic acids or their derivatives would lead to polyesters with a highly chlorinated biphenyl moiety in the polymer backbone. Such materials would likely exhibit enhanced thermal stability and hydrophobicity.
Potential Polymerization Reactions Involving this compound Derivatives
| Monomer Type | Co-reactant | Resulting Polymer Class | Potential Properties |
|---|---|---|---|
| Glycidyl Ether | Curing Agents (e.g., amines) | Epoxy Resin | Flame Retardancy, Chemical Resistance |
| Diol (via reduction) | Diisocyanates | Polyurethane | Thermal Stability, Rigidity |
| Bisphenol Derivative | Phosgene or Diphenyl Carbonate | Polycarbonate | High Refractive Index, Heat Resistance |
Use in Agrochemical Synthesis (excluding direct product use, focusing on the intermediate itself)
Chlorinated phenols are a well-established class of intermediates in the agrochemical industry, serving as precursors for a wide array of herbicides, fungicides, and insecticides. researchgate.nettaylorandfrancis.com The structural motif of this compound makes it a plausible, though not widely documented, intermediate for complex agrochemicals.
Its primary role would be as a core structural fragment to which other functional groups necessary for pesticidal activity are added. For example, the phenolic hydroxyl group is a common site for etherification to produce phenoxy-herbicides. While classic examples like 2,4-D are synthesized from simpler chlorophenols, the complex substitution pattern of this compound could be leveraged to create new, more complex active ingredients. encyclopedia.pub
Role in the Synthesis of Dyes and Pigments
Phenolic compounds have historically served as important intermediates in the synthesis of dyes and pigments, often acting as coupling components in the production of azo dyes. taylorandfrancis.com These dyes are characterized by the presence of a nitrogen-nitrogen double bond (-N=N-) connecting aromatic rings.
In this context, this compound could function as a coupling agent. The phenol (B47542) ring is activated towards electrophilic substitution by the hydroxyl group, allowing it to react with a diazonium salt to form an azo compound. The resulting dye molecule would incorporate the highly chlorinated biphenyl structure, which could have a significant bathochromic (color-deepening) effect and also enhance the lightfastness and chemical stability of the pigment.
The synthesis pathway would involve the preparation of a diazonium salt from an aromatic amine, which is then reacted with this compound under controlled pH conditions to facilitate the coupling reaction. The specific position of the coupling on the phenolic ring would be directed by the existing chloro and hydroxyl substituents.
Applications in Industrial Catalysis (e.g., as a ligand component)
The structure of this compound is suitable for modification into ligands for transition metal catalysis. Phenol-based ligands, particularly those that can form pincer or bidentate coordination complexes, are of significant interest in homogeneous catalysis. nih.gov
Through chemical modification, this compound could be converted into phosphine (B1218219), imine, or other coordinating derivatives. For example, ortho-lithiation followed by reaction with a chlorophosphine could install a phosphine group adjacent to the hydroxyl, creating a potential P,O-bidentate ligand. Such ligands are valuable in a variety of catalytic reactions, including cross-coupling, polymerization, and asymmetric synthesis. nih.govnih.gov
The steric bulk and electronic properties imparted by the dichlorophenyl group and the additional chlorine atom could be used to tune the activity and selectivity of a metal catalyst. The bulky nature of the ligand could create a specific chiral pocket around the metal center, potentially enabling enantioselective transformations. msu.edu While specific applications of this compound in catalysis are not prominent in the literature, its structure aligns with the design principles of modern catalyst ligands. rsc.org
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Epichlorohydrin |
Q & A
Q. What are the established synthetic routes for 2-Chloro-6-(2,5-dichlorophenyl)phenol?
- Methodological Answer : The compound can be synthesized via stepwise halogenation and Friedel-Crafts alkylation . A typical approach involves:
Chlorination of phenol derivatives : Use sulfuryl chloride (SO₂Cl₂) under controlled conditions to introduce chlorine atoms at specific positions. Adjust stoichiometry (e.g., 1.5–3.0 equivalents of SO₂Cl₂) to control regioselectivity .
Coupling reactions : Introduce the 2,5-dichlorophenyl group via cross-coupling (e.g., Suzuki-Miyaura) using palladium catalysts. Optimize reaction temperature (80–120°C) and solvent polarity (e.g., DMF or THF) to enhance yield .
Validation: Monitor intermediates using TLC and confirm final product purity via HPLC (>98%) .
Q. How is this compound characterized in academic research?
- Methodological Answer : Employ a combination of:
Spectroscopic techniques :
- ¹H/¹³C NMR : Identify substituent positions (e.g., aromatic protons at δ 6.8–7.5 ppm) and chlorine-induced deshielding effects .
- FT-IR : Confirm hydroxyl (3200–3600 cm⁻¹) and C-Cl (600–800 cm⁻¹) stretches .
Mass spectrometry (HRMS) : Validate molecular weight (exact mass: ~267.93 g/mol) and isotopic patterns for chlorine .
X-ray crystallography (if crystalline): Resolve spatial arrangement of substituents, as demonstrated for analogous chlorophenols .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of chlorination in this compound’s synthesis?
- Methodological Answer : Regioselectivity is governed by electronic and steric factors :
Electron-donating groups (e.g., methyl or hydroxyl) direct chlorination to ortho/para positions via resonance stabilization. For example, the 2,5-dichlorophenyl group deactivates the ring, favoring chlorination at the less hindered 6-position .
Reaction conditions : Polar aprotic solvents (e.g., nitrobenzene) enhance electrophilic attack, while Lewis acids (e.g., AlCl₃) modulate reactivity .
Experimental validation: Compare reaction outcomes using DFT calculations to predict transition states .
Q. How does this compound interact with biological systems?
- Methodological Answer :
- In vitro assays :
Enzyme inhibition : Test against cytochrome P450 isoforms (e.g., CYP3A4) using fluorometric substrates. IC₅₀ values can be determined via dose-response curves .
Receptor binding : Use radiolabeled ligands (e.g., ³H-naloxone for opioid receptors) to assess competitive binding affinity .
- Toxicological profiling : Evaluate acute toxicity (LD₅₀) in rodent models, referencing EPA guidelines for chlorophenols .
Q. What are the environmental degradation pathways of this compound?
- Methodological Answer :
- Photolysis : Expose to UV light (λ = 254 nm) in aqueous solutions; monitor degradation via LC-MS to identify byproducts (e.g., quinones or chlorinated acids) .
- Biodegradation : Inoculate soil or water samples with Sphingomonas spp. and measure half-life (t₁/₂) under aerobic/anaerobic conditions .
- Advanced oxidation : Test ozonation or Fenton reactions to assess mineralization efficiency (>90% TOC removal) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
